molecular formula C16H28S4 B14211370 Tetrakis(propylsulfanyl)butatriene CAS No. 526208-85-5

Tetrakis(propylsulfanyl)butatriene

Cat. No.: B14211370
CAS No.: 526208-85-5
M. Wt: 348.7 g/mol
InChI Key: UUABSZYDFTYMGD-UHFFFAOYSA-N
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Description

Tetrakis(propylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four propylsulfanyl groups attached to a butatriene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(propylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with propylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The general reaction scheme is as follows:

Butatriene+4PropylthiolThis compound\text{Butatriene} + 4 \text{Propylthiol} \rightarrow \text{this compound} Butatriene+4Propylthiol→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive thiol groups.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(propylsulfanyl)butatriene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the propylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler sulfur-containing compounds.

    Substitution: The propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propylsulfanyl derivatives.

    Substitution: Various substituted butatriene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organosulfur compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which Tetrakis(propylsulfanyl)butatriene exerts its effects is primarily through its reactive sulfur atoms. These atoms can participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of new compounds with different properties. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of propylsulfanyl groups.

    Tetrakis(dimethylamino)ethylene: Another organosulfur compound with different substituents.

Uniqueness: Tetrakis(propylsulfanyl)butatriene is unique due to the presence of propylsulfanyl groups, which impart specific chemical reactivity and potential applications that differ from those of similar compounds. The sulfur atoms in the propylsulfanyl groups can engage in unique chemical reactions, making this compound a valuable building block in synthetic chemistry.

Properties

CAS No.

526208-85-5

Molecular Formula

C16H28S4

Molecular Weight

348.7 g/mol

InChI

InChI=1S/C16H28S4/c1-5-11-17-15(18-12-6-2)9-10-16(19-13-7-3)20-14-8-4/h5-8,11-14H2,1-4H3

InChI Key

UUABSZYDFTYMGD-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=C=C=C(SCCC)SCCC)SCCC

Origin of Product

United States

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